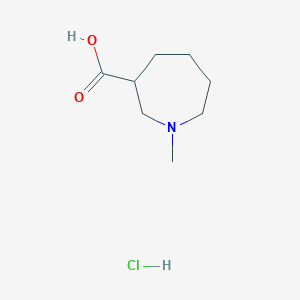

1-methylazepane-3-carboxylic acid hydrochloride

CAS No.: 2060044-21-3

Cat. No.: VC12011155

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060044-21-3 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | 1-methylazepane-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-9-5-3-2-4-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H |

| Standard InChI Key | BMZWUZGPFFGXFA-UHFFFAOYSA-N |

| SMILES | CN1CCCCC(C1)C(=O)O.Cl |

| Canonical SMILES | CN1CCCCC(C1)C(=O)O.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 1-methylazepane-3-carboxylic acid hydrochloride is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound features:

-

A azepane ring (a saturated seven-membered heterocycle containing one nitrogen atom).

-

A methyl group at the 1-position of the azepane ring.

-

A carboxylic acid group at the 3-position, protonated as a hydrochloride salt.

The IUPAC name is methyl azepane-3-carboxylate hydrochloride, reflecting its esterified carboxyl group and hydrochloride counterion .

Physicochemical Properties

Key properties include:

The hydrochloride salt enhances water solubility compared to the free acid, making it preferable for reactions in aqueous media .

Synthesis and Manufacturing

Key Synthetic Routes

1-Methylazepane-3-carboxylic acid hydrochloride is typically synthesized via esterification followed by salt formation:

-

Esterification: The free acid (1-methylazepane-3-carboxylic acid) reacts with methanol in the presence of sulfuric acid to form the methyl ester .

-

Hydrochloride Formation: The ester intermediate is treated with hydrochloric acid to yield the hydrochloride salt .

Alternative methods involve alkylation of azepane derivatives using methylating agents (e.g., dimethyl sulfate) in the presence of alkaline earth metal alkoxides, followed by acidification . For example:

-

Reaction of azepane-3-carboxylic acid with methyl iodide in a protic solvent (e.g., ethanol) catalyzed by calcium oxide .

-

Purification via recrystallization from methanol-water mixtures to achieve >99% purity .

Industrial-Scale Production

Suppliers such as Dayang Chem and Chemlyte Solutions report yields exceeding 85% after optimization, with scalability demonstrated in batch reactors . Critical parameters include temperature control (reflux at 80–100°C) and stoichiometric precision to minimize byproducts like 2-methyl isomers .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The compound is a precursor in synthesizing:

-

Granisetron analogs: A 5-HT₃ receptor antagonist used to treat chemotherapy-induced nausea. The azepane ring contributes to binding affinity .

-

Azelastine derivatives: Antihistamines where the hydrochloride salt improves bioavailability .

Role in Peptide Mimetics

The azepane scaffold mimics proline in peptide structures, enabling the design of protease-resistant analogs. For example, incorporation into cyclobutane amino acids enhances metabolic stability .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume